Docosa-4,7,10,13,16,19-hexaenoyl chloride

Vue d'ensemble

Description

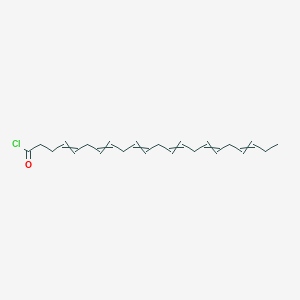

Docosa-4,7,10,13,16,19-hexaenoyl chloride is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by its six cis-double bonds at positions 4, 7, 10, 13, 16, and 19. It is primarily used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Docosa-4,7,10,13,16,19-hexaenoyl chloride can be synthesized from docosahexaenoic acid through a chlorination reaction. The process typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

C22H32O2+SOCl2→C22H31ClO+SO2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Docosa-4,7,10,13,16,19-hexaenoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.

Hydrolysis: In the presence of water, it hydrolyzes to form docosahexaenoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Applications De Recherche Scientifique

Docosa-4,7,10,13,16,19-hexaenoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce docosahexaenoic acid moieties into various molecules.

Biology: Studied for its role in cellular signaling and membrane fluidity.

Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the production of specialized lipids and nutraceuticals

Mécanisme D'action

The mechanism of action of docosa-4,7,10,13,16,19-hexaenoyl chloride involves its conversion to docosahexaenoic acid, which then exerts various biological effects. Docosahexaenoic acid is known to modulate the function of membrane proteins, influence gene expression, and participate in anti-inflammatory pathways. It targets molecular pathways such as the peroxisome proliferator-activated receptor (PPAR) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Docosahexaenoic Acid (DHA): The parent compound of docosa-4,7,10,13,16,19-hexaenoyl chloride, known for its role in brain health and anti-inflammatory properties.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar anti-inflammatory effects but fewer double bonds.

Arachidonic Acid (AA): An omega-6 fatty acid involved in inflammatory responses.

Uniqueness

This compound is unique due to its high degree of unsaturation and its ability to be easily converted into docosahexaenoic acid. This makes it a valuable compound for research and industrial applications where the properties of docosahexaenoic acid are desired .

Activité Biologique

Docosa-4,7,10,13,16,19-hexaenoyl chloride (DHA-Cl) is a derivative of docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant biological activities. This article explores the biological activity of DHA-Cl, including its potential therapeutic applications and mechanisms of action.

Overview of this compound

DHA-Cl is characterized by its long carbon chain and multiple double bonds, which contribute to its unique biochemical properties. As a fatty acyl chloride, it can participate in various chemical reactions that may enhance its biological activity.

1. Anti-inflammatory Properties

DHA and its derivatives are recognized for their anti-inflammatory effects. Research indicates that DHA-Cl can modulate pro-inflammatory cytokine production. For instance, studies have shown that DHA derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammation pathways .

2. Neuroprotective Effects

DHA is critical for brain health and function. DHA-Cl has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease. It enhances synaptic plasticity and may protect against neurodegeneration by promoting neuronal survival .

3. Antiviral Activity

Recent studies suggest that fatty acid conjugates similar to DHA-Cl exhibit antiviral properties. These compounds can inhibit viral replication by disrupting lipid membranes essential for viral entry into host cells . This property highlights the potential of DHA-Cl as a therapeutic agent against viral infections.

The biological activity of DHA-Cl can be attributed to several mechanisms:

- Membrane Fluidity Modulation : The incorporation of DHA into cell membranes enhances fluidity and functionality, which is crucial for cellular signaling and integrity.

- Gene Expression Regulation : DHA and its derivatives can influence the expression of genes involved in inflammation and apoptosis through various signaling pathways .

- Lipid Mediator Production : DHA is a precursor to specialized pro-resolving mediators (SPMs) that actively resolve inflammation and promote tissue repair.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mouse models of Alzheimer's disease demonstrated that treatment with DHA-Cl improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .

Case Study 2: Antiviral Efficacy Against Influenza

In vitro studies showed that DHA-Cl significantly reduced the viral load of influenza A virus in infected cell cultures. The compound was found to interfere with viral entry mechanisms, suggesting a promising avenue for therapeutic development against influenza .

Data Summary

Propriétés

IUPAC Name |

docosa-4,7,10,13,16,19-hexaenoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUABXVPAILNJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720795 | |

| Record name | Docosa-4,7,10,13,16,19-hexaenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158754-21-3 | |

| Record name | Docosa-4,7,10,13,16,19-hexaenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.